3-Allyloxybenzamide
Description
3-Allyloxybenzamide (Compound NU1031) is a benzamide derivative characterized by an allyloxy substituent at the 3-position of the benzamide core. Its synthesis involves the reaction of 3-hydroxybenzamide with allyl bromide in the presence of potassium carbonate and acetonitrile under reflux, yielding a white crystalline solid with a 63% recovery rate after recrystallization . This compound is notable for its role as a PARP (Poly ADP-ribose polymerase) inhibitor, a class of enzymes critical in DNA repair pathways. The allyloxy group’s unsaturated bond introduces steric and electronic effects that enhance its interaction with enzyme active sites, making it a candidate for chemotherapeutic applications .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C10H11NO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2,(H2,11,12) |
InChI Key |
IUASJOCGMXHCJA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of 3-Substituted Benzamides
Research Findings
- PARP Inhibition Mechanism: The allyloxy group in 3-Allyloxybenzamide facilitates π-π stacking and hydrophobic interactions within the PARP active site, a feature less pronounced in bulkier analogs like 3-cinnamyloxybenzamide .
- Synthetic Challenges: Derivatives with complex substituents (e.g., tetrahydrofuran-methylamino groups) require multi-step synthesis, reducing practicality compared to 3-Allyloxybenzamide’s straightforward preparation .
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